![molecular formula C12H17N5O2 B601349 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate CAS No. 174155-70-5](/img/structure/B601349.png)
4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate
Overview
Description
4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate is a chemical compound with the molecular formula C12H17N5O3 . It is a guanine analogue antiviral drug used for the treatment of various herpesvirus infections, most commonly for chronic delta hepatitis, herpes zoster (VZV), and herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) .
Molecular Structure Analysis
The molecular structure of 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate has been analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR . The optimized molecular geometry, the vibrational assignments, the IR and the Raman scattering activities were calculated by using density functional theory (DFT) B3LYP method with 6-311++G(d,p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate have been analyzed using various techniques . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 525.0±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . The compound also has a molar refractivity of 70.7±0.5 cm3, a polar surface area of 116 Å2, and a molar volume of 190.7±7.0 cm3 .Scientific Research Applications
Antiviral Drug
This compound is a guanine analogue antiviral drug used for the treatment of various herpesvirus infections . It’s most commonly used for chronic delta hepatitis, herpes zoster (VZV), and herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) .
Treatment for HIV Patients
It’s indicated for the treatment of recurrent episodes of herpes simplex in HIV patients .
Spectroscopic Investigation
The compound has been studied using FT-IR, FT-Raman, UV, and NMR spectroscopic techniques . These studies provide valuable information about the compound’s structure and bonding features.
Computational Analysis
Computational analysis using the density functional theory (DFT) B3LYP method with 6-311++G(d,p) basis set has been performed on this compound . This analysis helps in understanding the optimized molecular geometry, vibrational assignments, and IR and Raman scattering activities.
Molecular Docking Studies
Molecular docking studies have identified that this compound can act as a good inhibitor against Herpes Simplex Virus .
Thermodynamic Properties
The thermodynamic properties (heat capacity, entropy, and enthalpy) of this compound at different temperatures have been calculated . This information is crucial in understanding the stability of the molecule.
Molecular Electrostatic Potential (MEP) and Fukui Functions Calculation
MEP and Fukui functions calculation were also performed on this compound . These calculations provide insights into the charge transfer within the molecule and the stability of the molecule arising from hyperconjugative interactions and charge delocalization.
Natural Bond Orbital Analysis (NBO)
NBO analysis has been performed on this compound . This analysis provides information about the redistribution of electron density in various bonding and antibonding orbitals and E(2) energies.
Mechanism of Action
- Famciclovir is an antiviral medication primarily used to treat infections caused by herpes viruses, including genital herpes, shingles (herpes zoster), and cold sores (herpes labialis) .
- Its primary target is the viral enzyme thymidine kinase (TK), which is essential for viral DNA synthesis .
- Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir .
- Penciclovir inhibits herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) by selectively inhibiting viral DNA polymerase .
- It inhibits the elongation of viral DNA chains by competing with deoxyguanosine triphosphate (dGTP) during DNA synthesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
[4-(2-aminopurin-9-yl)-2-methylbutyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-8(6-19-9(2)18)3-4-17-7-15-10-5-14-12(13)16-11(10)17/h5,7-8H,3-4,6H2,1-2H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKFWINNMJBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700629 | |
Record name | 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |
CAS RN |
174155-70-5 | |
Record name | 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174155705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-AMINO-9H-PURIN-9-YL)-2-METHYLBUTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA8F801KW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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